Sitafloxacin - 127254-12-0

Sitafloxacin

Catalog Number: EVT-296961
CAS Number: 127254-12-0
Molecular Formula: C19H18ClF2N3O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitafloxacin (CAS 127254-12-0, DU-6859a) is a synthetic fluoroquinolone antibiotic classified as a fourth-generation member of this drug class. [] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria, and certain atypical bacterial pathogens. [] Developed by Daiichi Sankyo, sitafloxacin has primarily seen clinical use in Japan, where it received approval in 2008. []

Sitafloxacin is recognized for its potent activity against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. [, ]

Mechanism of Action

Like other fluoroquinolones, sitafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [] By binding to these enzymes, sitafloxacin disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death. Notably, sitafloxacin displays dual-targeting properties, exhibiting a balanced activity against both DNA gyrase and topoisomerase IV. [] This balanced activity contributes to its effectiveness against various bacterial species and can reduce the emergence of quinolone resistance. []

Physical and Chemical Properties Analysis

Sitafloxacin hydrate is a yellow crystalline powder. [] It is poorly soluble in water but its solubility increases significantly in acidic or alkaline solutions. [] The apparent oil/water partition coefficient of sitafloxacin is 0.23 (logP = -0.64) at 37 ± 2°C, suggesting low lipophilicity. []

Applications
  • Drug-resistant Gram-negative bacteria: Sitafloxacin demonstrates significant activity against multidrug-resistant Gram-negative bacteria, including ESBL-producing Escherichia coli and Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. [, , , , ] Notably, sitafloxacin often exhibits superior activity compared to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. [, , , ] Its effectiveness against carbapenem-resistant A. baumannii makes it a promising alternative treatment option for these challenging infections. [, , , , ]
  • Mycobacterium abscessus: Sitafloxacin shows potent activity against M. abscessus, a rapidly growing mycobacterium known for its high antibiotic resistance. [, ] Research suggests that sitafloxacin could be an effective component of new therapeutic strategies against M. abscessus infections. [, ]
  • Streptococcus pneumoniae: Sitafloxacin demonstrates potent activity against S. pneumoniae, including strains with reduced susceptibility to other quinolones. [, ]
  • Helicobacter pylori: Sitafloxacin exhibits strong in vitro activity against H. pylori, including strains resistant to other antibiotics commonly used for eradication. [, , ] Studies have shown its efficacy in eradicating H. pylori in animal models, particularly when combined with lansoprazole. []
  • Neisseria gonorrhoeae: Sitafloxacin exhibits high activity against N. gonorrhoeae, including strains resistant to other fluoroquinolones. [, , ] Research suggests its potential use in dual antimicrobial therapies for gonorrhea, especially in cases with ceftriaxone resistance or allergy. [, ]

4.2 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Research has focused on understanding the PK/PD properties of sitafloxacin to optimize its dosing regimens. Studies have evaluated sitafloxacin's absorption, distribution, metabolism, and excretion in various animal models and human subjects. [, , , ] This research provides valuable information for understanding its bioavailability, tissue penetration, and potential drug interactions. [, , , ]

  • Colistin: This combination displays synergistic activity against MDR A. baumannii, including colistin-resistant strains. [, , ] This synergy could potentially reduce the required dose of colistin, minimizing the risk of nephrotoxicity associated with this drug. []
  • Sulbactam: This combination shows synergistic activity against XDR A. baumannii. [, ]
  • Rifampin: This combination demonstrates synergistic activity against M. ulcerans. [, ]

Properties

CAS Number

127254-12-0

Product Name

Sitafloxacin

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N

SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Synonyms

7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.